N'-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid
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Overview
Description
N’-(2-Hydroxyethyl)-N-phenylcarbamimidothioic acid is an organic compound that features a unique combination of functional groups, including a hydroxyethyl group, a phenyl group, and a carbamimidothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid typically involves the reaction of phenyl isothiocyanate with 2-aminoethanol. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NCS} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(=S)NHCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods: In an industrial setting, the production of N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyethyl group in N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid exerts its effects involves interactions with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in hydrophobic interactions. The carbamimidothioic acid moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid can be compared with other similar compounds such as:
N-phenylthiourea: Similar in structure but lacks the hydroxyethyl group.
N-(2-hydroxyethyl)thiourea: Similar but lacks the phenyl group.
N-phenylcarbamimidothioic acid: Similar but lacks the hydroxyethyl group.
The uniqueness of N’-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-hydroxyethyl)-N-phenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCXZZJQPDIXAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NCCO)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NCCO)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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